Scaffold-Level Differentiation: Polycyclic Fused Tetracyclic Core Distinct from Baloxavir's Tricyclic Architecture
Cap-dependent endonuclease-IN-23 embodies a fused tetracyclic scaffold (9-oxa-1,13,20-triazatetracyclo[10.8.0.0³,⁸.0¹⁵,²⁰]icosa-3,5,7,15,18-pentaen-14,17-dione core) that is structurally and conformationally distinct from baloxavir's tricyclic dibenzothiepin-derived architecture . The patent family WO2021233302A1 specifically claims this fused ring system as a novel chemotype for CEN inhibition, with Cap-dependent endonuclease-IN-23 serving as a representative exemplar [1]. Scaffold differentiation at this level enables orthogonal SAR exploration independent of established CEN inhibitor pharmacophores.
| Evidence Dimension | Core scaffold architecture and chemical space occupancy |
|---|---|
| Target Compound Data | Fused tetracyclic scaffold containing 9-oxa-1,13,20-triazatetracyclo core (C26H23F2N3O7, MW 527.47) |
| Comparator Or Baseline | Baloxavir acid: tricyclic dibenzothiepin-derived scaffold (C24H19F2N3O4S, MW 483.49); Pimodivir: pyrazine-carboxamide scaffold targeting PB2 subunit rather than PA endonuclease active site |
| Quantified Difference | Scaffold topology fundamentally divergent; Cap-dependent endonuclease-IN-23 occupies a distinct region of CEN inhibitor chemical space not explored by FDA-approved or clinical-stage candidates |
| Conditions | Chemical structure analysis based on patent disclosures (WO2021233302A1) and molecular formula determination |
Why This Matters
Procurement of this specific scaffold enables de-risked exploration of chemical space orthogonal to known CEN inhibitor pharmacophores, essential for IP-conscious medicinal chemistry programs and for identifying compounds active against baloxavir-resistant variants that retain wild-type catalytic geometry.
- [1] WO2021233302A1. Fused Ring Derivatives and Their Pharmaceutical Applications. WIPO Patent Application. Filed May 2021. View Source
